3,3',4,4',5,5'-Hexabromobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular formula of 3,3’,4,4’,5,5’-Hexabromobiphenyl is C12H4Br6 . Its molecular weight is 627.6 g/mol . The InChI identifier is InChI=1S/C12H4Br6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H .Chemical Reactions Analysis
3,3’,4,4’,5,5’-Hexabromobiphenyl binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .Physical And Chemical Properties Analysis
3,3’,4,4’,5,5’-Hexabromobiphenyl is a solid substance that appears as a colorless to white powder . Its molecular weight is 627.6 g/mol .Scientific Research Applications
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Flame Retardants
- Application : 3,3’,4,4’,5,5’-Hexabromobiphenyl is a type of Polybrominated Biphenyl (PBB) that was once used as a flame retardant. They were added to plastics used in products such as home electrical appliances, textiles, plastic foams, laptop cabinets, etc. to make them difficult to burn .
- Method : The compound was added to various materials during their production process to increase their resistance to ignition .
- Results : The use of this compound as a flame retardant has been largely discontinued due to its persistence in the environment and potential for bioaccumulation.
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Medicine
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Environmental Monitoring
- Application : Due to its persistence in the environment and potential for bioaccumulation, 3,3’,4,4’,5,5’-Hexabromobiphenyl has become a target for environmental monitoring studies.
- Method : Environmental monitoring involves the collection of one or more samples of air, water, soil, or other matrices in order to evaluate the presence of certain substances.
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Bromophene and Bromofenofos in Medicine
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Polyurethane Foams
- Application : Commercial pentaBDEs are often added to polyurethane foams used in mattresses, upholstered furniture, and carpet padding .
- Method : The compound was added to various materials during their production process to increase their resistance to ignition .
- Results : The use of this compound as a flame retardant has been largely discontinued due to its persistence in the environment and potential for bioaccumulation .
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Computer and Appliance Casings
- Application : OctaBDE mixtures are added to acrylonitrile-butadiene-styrene used in computer and appliance casings .
- Method : The compound was added to various materials during their production process to increase their resistance to ignition .
- Results : The use of this compound as a flame retardant has been largely discontinued due to its persistence in the environment and potential for bioaccumulation .
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Thermoelastic Polymers
- Application : DecaBDE is the most widely used PBDE globally and greater than 97% of its content includes PBDEs with ten bromines. It is added to polystyrene, polybutylene, nylon, polypropylene, and other thermoelastic polymers used in adhesives, wire insulation, casings for televisions and computers, and in some non-clothing textiles .
- Method : The compound was added to various materials during their production process to increase their resistance to ignition .
- Results : The use of this compound as a flame retardant has been largely discontinued due to its persistence in the environment and potential for bioaccumulation .
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Non-Clothing Textiles
- Application : DecaBDE is added to some non-clothing textiles .
- Method : The compound was added to various materials during their production process to increase their resistance to ignition .
- Results : The use of this compound as a flame retardant has been largely discontinued due to its persistence in the environment and potential for bioaccumulation .
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Adhesives
- Application : DecaBDE is added to adhesives .
- Method : The compound was added to various materials during their production process to increase their resistance to ignition .
- Results : The use of this compound as a flame retardant has been largely discontinued due to its persistence in the environment and potential for bioaccumulation .
Safety And Hazards
properties
IUPAC Name |
1,2,3-tribromo-5-(3,4,5-tribromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOOFXUEODCAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208772 | |
Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,4',5,5'-Hexabromobiphenyl | |
CAS RN |
60044-26-0 | |
Record name | PBB 169 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60044-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4,4',5,5'-Hexabromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,4',5,5'-HEXABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0S2JKE526 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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